molecular formula C7H6F4N2 B109298 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine CAS No. 179062-02-3

5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine

Cat. No.: B109298
CAS No.: 179062-02-3
M. Wt: 194.13 g/mol
InChI Key: HGBKWCAURJPXQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems to control reaction conditions precisely. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.

    Reduction: Reduction reactions can convert certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated benzoic acids, while reduction could produce various amine derivatives .

Scientific Research Applications

5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine exerts its effects involves interactions with specific molecular targets. The fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Diamino-5-fluorobenzotrifluoride
  • 1,2-Diamino-5-fluoro-3-(trifluoromethyl)benzene
  • 5-Trifluoromethyl-1,3-phenylenediamine

Uniqueness

5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine is unique due to the specific positioning of its fluorine and trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and reactivity .

Properties

IUPAC Name

5-fluoro-3-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F4N2/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBKWCAURJPXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379041
Record name 5-fluoro-3-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179062-02-3
Record name 5-fluoro-3-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 2-amino-5-fluoro-3-nitrobenzotrifluoride (554 mg, 2.47 mmol) in ethanol (10 mL) was added SnCl2 ·2 H2O (2.78 g, 12.36 mmol) in one portion. The mixture was refluxed at 80° C. (oil bath 90° C.) for 1 h, cooled to room temperature and ice water (20 g) was added. It was adjusted to pH=7 and extracted with ethyl acetate. The extract was dried over Mg2SO4 and evaporated to give 148 mg (30%) of 2,3-diamino-5-fluorobenzotrifluoride as a brown solid. 1H NMR (CDCl3): δ3.666 (s, 2H); 3.676 (s, 2H); 6.610 (dd, 1H, J1 =2.4 Hz, J2 =9.0 Hz), 6.703 (dd, 1H, J1 =2.4 Hz, J2 =9.0 Hz).
Quantity
554 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.78 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred mixture of 2-amino-5-fluoro-3-nitrobenzotrifluoride (554 mg, 2.47 mmol) in ethanol (10 mL) was added SnCl2.2 H2O (2.78 g, 12.36 mmol) in one portion. The mixture was refluxed at 80° C. (oil bath 90° C.) for 1 h, cooled to room temperature and ice water (20 g) was added. It was adjusted to pH=7 and extracted with ethyl acetate. The extract was dried over Mg2SO4 and evaporated to give 148 mg (30%) of 2,3-diamino-5-fluorobenzotrifluoride as a brown solid. 1H NMR (CDCl3): δ 3.666 (s, 2H); 3.676 (s, 2H); 6.610 (dd, 1H, J1 =2.4 Hz, J2 =9.0 Hz), 6.703 (dd, 1H, J1 =2.4 Hz, J2 =9.0 Hz).
Quantity
554 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.78 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
20 g
Type
reactant
Reaction Step Four

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